2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride
Overview
Description
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is a chemical compound with a complex structure that includes both amine and amide functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is the formation of peptide bonds in biochemical research . It interacts with carboxyl and amino groups of amino acids to form peptide backbones .
Mode of Action
This compound acts as a catalyst in the formation of peptide bonds. It facilitates the efficient combination of carboxyl and amino groups with amino acids, resulting in the formation of peptide backbones .
Biochemical Pathways
The compound plays a crucial role in peptide synthesis, a biochemical pathway that leads to the formation of proteins. The downstream effects include the creation of complex protein structures that are essential for various biological functions .
Pharmacokinetics
As a water-soluble reagent, it is expected to have good bioavailability .
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the creation of peptide backbones. This is a fundamental process in protein synthesis, impacting various cellular functions .
Biochemical Analysis
Biochemical Properties
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amine-containing monomers, affecting the copolymerization process . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and activity of the biomolecules involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the content of amine units in copolymers at low conversions , which can have downstream effects on cellular processes. Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein conformation. For example, it has been shown to interact with N,N,N’,N’-tetramethyl-1,3-propanediamine, influencing the formation of quaternary alkylammonium conjugates . These molecular interactions are critical for understanding the compound’s mechanism of action.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The localization of the compound within the cell can impact its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride typically involves a multi-step process. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with 2-methylpropanamide under specific conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into corresponding oxides.
Reduction: Reduction reactions can be used to convert the amide group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amine groups, while reduction can produce primary amines from the amide group .
Scientific Research Applications
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of surfactants and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in organic synthesis.
3,3’-Iminobis(N,N-dimethylpropylamine): Used in the preparation of quaternary ammonium compounds
Uniqueness
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications .
Properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(2,10)8(13)11-6-5-7-12(3)4;;/h5-7,10H2,1-4H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKEAFSVZOQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.